molecular formula C21H17N5S2 B13373124 8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B13373124
M. Wt: 403.5 g/mol
InChI Key: IBZVMKQBIHCLET-UHFFFAOYSA-N
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Description

8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a complex heterocyclic compound that features a quinoline core fused with a triazolo-thiadiazole moiety

Preparation Methods

The synthesis of 8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline involves multiple steps. One common synthetic route starts with the preparation of the triazolo-thiadiazole core, which is then fused with the quinoline ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion processes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C21H17N5S2

Molecular Weight

403.5 g/mol

IUPAC Name

3-(2-phenylethylsulfanylmethyl)-6-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H17N5S2/c1-2-6-15(7-3-1)11-13-27-14-18-23-24-21-26(18)25-20(28-21)17-10-4-8-16-9-5-12-22-19(16)17/h1-10,12H,11,13-14H2

InChI Key

IBZVMKQBIHCLET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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